molecular formula C21H22ClN5O B2602846 N'-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide CAS No. 321967-98-0

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide

Cat. No.: B2602846
CAS No.: 321967-98-0
M. Wt: 395.89
InChI Key: RPOCCHVMTFTPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Phenyl Substitution: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.

    Acetohydrazide Formation: The final step involves the reaction of the quinazoline derivative with piperidine and acetohydrazide under appropriate conditions, such as refluxing in ethanol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-phenylquinazoline: Lacks the piperidin-1-yl and acetohydrazide groups.

    4-phenylquinazoline: Lacks the chlorine atom and the piperidin-1-yl and acetohydrazide groups.

    N’-(4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide: Lacks the chlorine atom.

Uniqueness

N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide is unique due to the presence of both the chlorine atom and the piperidin-1-yl and acetohydrazide groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-piperidin-1-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c22-16-9-10-18-17(13-16)20(15-7-3-1-4-8-15)24-21(23-18)26-25-19(28)14-27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOCCHVMTFTPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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